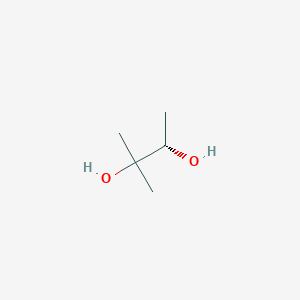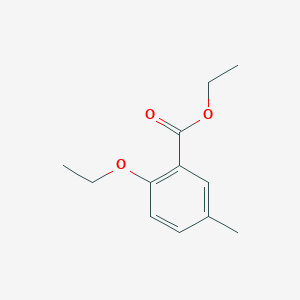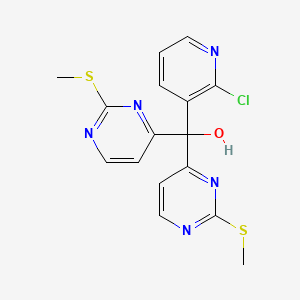
5-Bromo-2-(3-chlorophenoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(3-chlorophenoxy)pyridine: is an organic compound with the molecular formula C11H7BrClNO It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a 3-chlorophenoxy group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-chlorophenoxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-chloropyridine and 3-chlorophenol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Procedure: The 2-bromo-5-chloropyridine is reacted with 3-chlorophenol under reflux conditions, facilitating the nucleophilic substitution reaction to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in 5-Bromo-2-(3-chlorophenoxy)pyridine can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or the pyridine ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Bromo-2-(3-chlorophenoxy)pyridine is used as a building block for the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology
In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It may serve as a ligand in binding studies or as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be modified to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(3-chlorophenoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorophenoxy groups can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the phenoxy group.
2-(3-Chlorophenoxy)pyridine: Similar but without the bromine atom.
5-Bromo-2-pyridinecarbonitrile: Contains a nitrile group instead of the phenoxy group.
Uniqueness
5-Bromo-2-(3-chlorophenoxy)pyridine is unique due to the presence of both bromine and chlorophenoxy groups, which confer distinct chemical properties
Propriétés
Formule moléculaire |
C11H7BrClNO |
|---|---|
Poids moléculaire |
284.53 g/mol |
Nom IUPAC |
5-bromo-2-(3-chlorophenoxy)pyridine |
InChI |
InChI=1S/C11H7BrClNO/c12-8-4-5-11(14-7-8)15-10-3-1-2-9(13)6-10/h1-7H |
Clé InChI |
NZBVVPHFPDZGMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)OC2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12096460.png)



![4-Ethyl-1-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclohexane-1-carboxyl+](/img/structure/B12096501.png)

![[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate](/img/structure/B12096518.png)





![[2-[4-(3-aminopropanoylamino)phenyl]-1,3,2-dithiarsolan-4-yl]methyl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate](/img/structure/B12096539.png)
